molecular formula C6H7N5O2 B3011838 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 154640-05-8

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3011838
CAS No.: 154640-05-8
M. Wt: 181.155
InChI Key: NJOYYTJYAMKQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with notable chemical and biological properties This compound is characterized by its unique structure, which includes an amino group at the 8th position and a methyl group at the 3rd position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups on the purine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
  • 3-Methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione

Comparison

Compared to these similar compounds, 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the amino group at the 8th position. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the amino group may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets .

Properties

IUPAC Name

8-amino-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H3,7,8,9)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOYYTJYAMKQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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